molecular formula C13H14N2O3 B1518768 4-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid CAS No. 1152847-88-5

4-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid

Cat. No. B1518768
CAS RN: 1152847-88-5
M. Wt: 246.26 g/mol
InChI Key: XYLVDONHTPDNSH-UHFFFAOYSA-N
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Description

4-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid, also known as HMPCA, is an organic compound used in a variety of scientific research applications. HMPCA has been studied for its ability to act as a ligand, a molecule that binds to a metal center, and its potential applications in drug design, as well as its biochemical and physiological effects on living organisms.

Scientific Research Applications

Synthesis and Characterization

Research efforts have been directed towards the synthesis and characterization of pyrazole derivatives, investigating their chemical properties and potential applications. For instance, studies have explored the functionalization reactions of pyrazole derivatives, providing insights into their structural and chemical behaviors. These efforts include experimental and theoretical studies on the reactions of pyrazole compounds with various aminophenols and other derivatives, leading to the synthesis of novel compounds with potential applications in materials science and chemistry (Yıldırım & Kandemirli, 2006).

Molecular Structure Analysis

The analysis of molecular structure and hydrogen bonding patterns of pyrazole derivatives has been another area of interest. Research on the molecular conformation and hydrogen bonding of 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives has provided valuable insights into the complex structural arrangements and interactions within these compounds. This knowledge is crucial for understanding the properties of these compounds and their potential utility in various scientific applications (Asma et al., 2018).

Potential Applications in Dyes and Pigments

One of the notable applications of pyrazole derivatives is in the development of heterocyclic dyes. Research has been conducted on the use of 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid as a coupling component to produce carboxylic pyrazolone-based mono-/bi-heterocyclic dyes. These studies have explored the effects of substituent and heterocyclic ring types on the absorption properties of the dyes, indicating the potential of these compounds in dye and pigment industries (Tao et al., 2019).

Spectroscopic and Nonlinear Optical Properties

The spectroscopic evaluations and nonlinear optical properties of pyrazole derivatives have also been investigated, revealing the potential of these compounds in applications requiring materials with specific optical characteristics. Studies on compounds such as 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid have combined experimental and theoretical approaches to understand their structural, spectral, and optical properties, highlighting their potential use in optical and electronic devices (Tamer et al., 2015).

properties

IUPAC Name

4-(2-hydroxyethyl)-1-(4-methylphenyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-9-2-4-11(5-3-9)15-8-10(6-7-16)12(14-15)13(17)18/h2-5,8,16H,6-7H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLVDONHTPDNSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C(=N2)C(=O)O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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